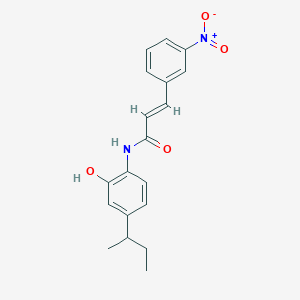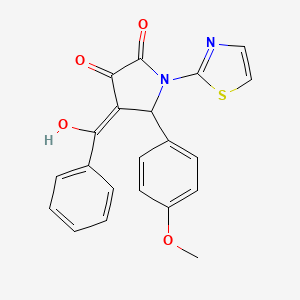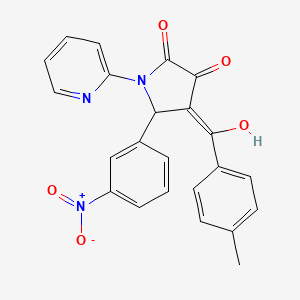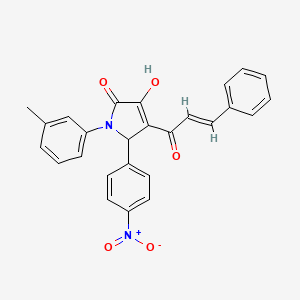![molecular formula C16H11ClN2O B5907736 1-[3-(2-chlorophenyl)acryloyl]-1H-benzimidazole](/img/structure/B5907736.png)
1-[3-(2-chlorophenyl)acryloyl]-1H-benzimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[3-(2-chlorophenyl)acryloyl]-1H-benzimidazole is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. This compound belongs to the class of benzimidazole derivatives, which are known for their diverse biological activities.
Mecanismo De Acción
The mechanism of action of 1-[3-(2-chlorophenyl)acryloyl]-1H-benzimidazole is not fully understood. However, it is believed to exert its biological activity through the inhibition of specific enzymes and receptors. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory mediators.
Biochemical and Physiological Effects:
1-[3-(2-chlorophenyl)acryloyl]-1H-benzimidazole has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of bacteria and fungi, and reduce inflammation in animal models. It has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-[3-(2-chlorophenyl)acryloyl]-1H-benzimidazole in lab experiments is its diverse biological activities, which make it a promising candidate for drug development. However, its limitations include its low solubility in water, which can make it difficult to administer in vivo, and its potential toxicity, which requires further investigation.
Direcciones Futuras
There are several future directions for the scientific research of 1-[3-(2-chlorophenyl)acryloyl]-1H-benzimidazole. One direction is to further investigate its anti-cancer activity and potential use in cancer therapy. Another direction is to explore its potential use in the treatment of neurological disorders such as Alzheimer's disease. Additionally, further studies are needed to determine its safety and toxicity profiles, as well as its pharmacokinetic properties.
Métodos De Síntesis
The synthesis of 1-[3-(2-chlorophenyl)acryloyl]-1H-benzimidazole can be achieved through a multi-step process involving the reaction of 2-chlorobenzaldehyde with o-phenylenediamine, followed by the reaction with acryloyl chloride. The final product is obtained after purification through column chromatography.
Aplicaciones Científicas De Investigación
1-[3-(2-chlorophenyl)acryloyl]-1H-benzimidazole has been extensively studied for its potential therapeutic applications. It has shown promising results in various scientific research studies, including anti-cancer, anti-inflammatory, and anti-microbial activities. It has also shown potential in the treatment of neurological disorders such as Alzheimer's disease.
Propiedades
IUPAC Name |
(E)-1-(benzimidazol-1-yl)-3-(2-chlorophenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2O/c17-13-6-2-1-5-12(13)9-10-16(20)19-11-18-14-7-3-4-8-15(14)19/h1-11H/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEJMGCCFAZLOEH-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)N2C=NC3=CC=CC=C32)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C(=O)N2C=NC3=CC=CC=C32)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-[(3-bromobenzoyl)oxy]-4-methoxybenzenecarboximidamide](/img/structure/B5907656.png)

![N-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylene]-4H-1,2,4-triazol-4-amine](/img/structure/B5907678.png)

![2-[2-({2,5-dimethyl-1-[2-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}methylene)hydrazino]-N-1-naphthyl-2-oxoacetamide](/img/structure/B5907684.png)
![1-(4-chlorophenyl)-5-{4-[(5-nitro-2-pyridinyl)oxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5907688.png)

![3-[(3-hydroxy-2-naphthoyl)hydrazono]-N-(2-methoxy-4-nitrophenyl)butanamide](/img/structure/B5907701.png)

![3-{4-[(3-nitrobenzyl)oxy]phenyl}-2-[(4-phenyl-1-piperazinyl)carbonyl]acrylonitrile](/img/structure/B5907708.png)

![N'-[(4-iodobenzoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5907725.png)

![N-{4-[2-(4-methylphenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5907737.png)